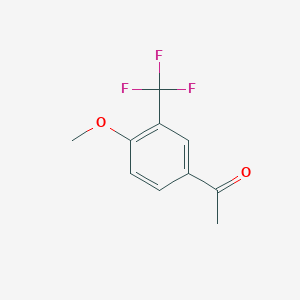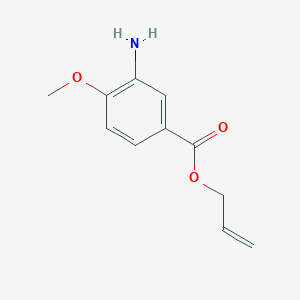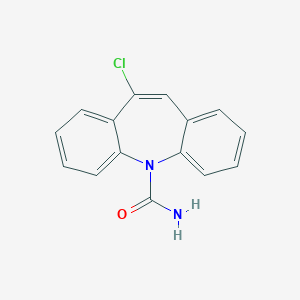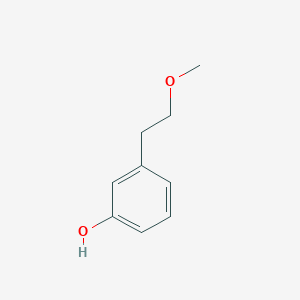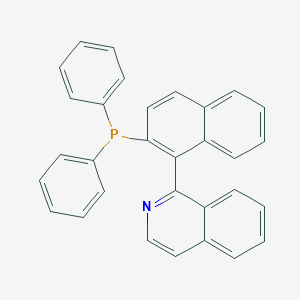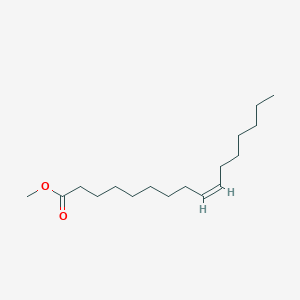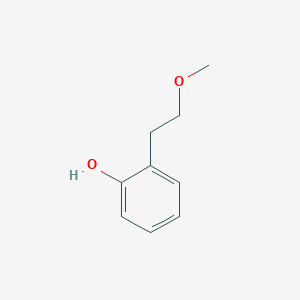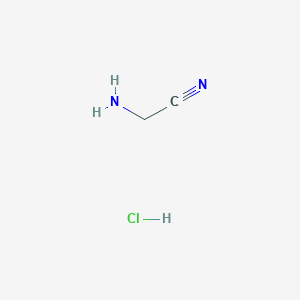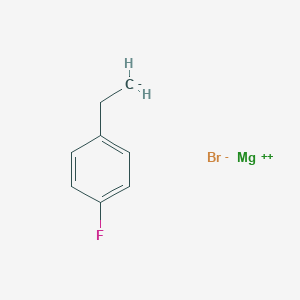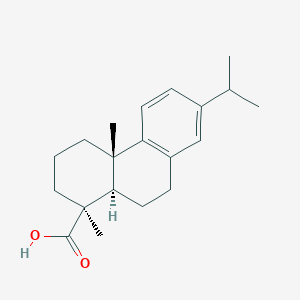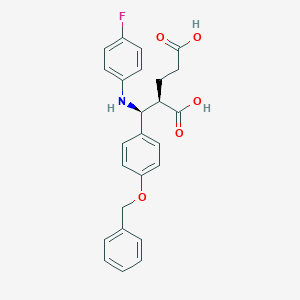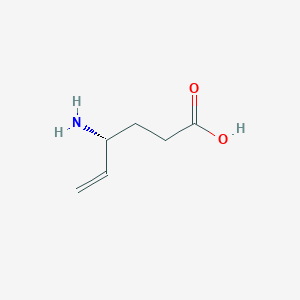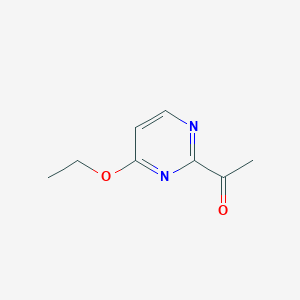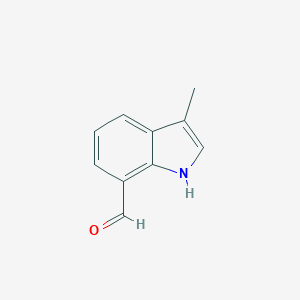
3-Methyl-1H-indole-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1H-indole-7-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. It has a molecular formula of C10H9NO and a molecular weight of 159.19 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3-Methyl-1H-indole-7-carbaldehyde is not fully understood. However, it has been suggested that this compound may exert its biological activities by interacting with specific cellular targets. For example, it has been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to disrupt the membrane integrity of certain bacteria, leading to their death.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Methyl-1H-indole-7-carbaldehyde can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of certain bacteria and viruses. In addition, this compound has been reported to exhibit anti-inflammatory activity, which may be useful in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Methyl-1H-indole-7-carbaldehyde in lab experiments is its potential as a lead compound for the development of novel drugs. However, one limitation is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Orientations Futures
There are several future directions for the study of 3-Methyl-1H-indole-7-carbaldehyde. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the elucidation of the mechanism of action of this compound, which may provide insights into its potential applications in various fields. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo, which may lead to its development as a novel drug.
Méthodes De Synthèse
The synthesis of 3-Methyl-1H-indole-7-carbaldehyde can be achieved through various methods. One of the commonly used methods is the Pictet-Spengler reaction. In this method, 3-Methylindole is reacted with an aldehyde in the presence of an acid catalyst to yield 3-Methyl-1H-indole-7-carbaldehyde. Another method involves the condensation of 3-Methylindole with formylphenylboronic acid in the presence of a palladium catalyst. The yield of the product and the purity of the compound can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
3-Methyl-1H-indole-7-carbaldehyde has been studied extensively for its potential applications in pharmaceuticals. It has been reported to exhibit anticancer, antimicrobial, and antiviral activities. It has also been shown to have potential as an anti-inflammatory agent. In addition, this compound has been studied for its potential use in the synthesis of novel materials such as liquid crystals and polymers.
Propriétés
Numéro CAS |
140640-09-1 |
|---|---|
Nom du produit |
3-Methyl-1H-indole-7-carbaldehyde |
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
3-methyl-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c1-7-5-11-10-8(6-12)3-2-4-9(7)10/h2-6,11H,1H3 |
Clé InChI |
PVOFCFIQTLYFRL-UHFFFAOYSA-N |
SMILES |
CC1=CNC2=C(C=CC=C12)C=O |
SMILES canonique |
CC1=CNC2=C(C=CC=C12)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)
